molecular formula C12H19NO5 B179194 Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylate CAS No. 129287-91-8

Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylate

Cat. No. B179194
M. Wt: 257.28 g/mol
InChI Key: DFSYSSVVPOGHSO-UHFFFAOYSA-N
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Description

Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylate is a chemical compound with the CAS Number: 129287-91-8 . It has a molecular weight of 257.29 .


Molecular Structure Analysis

The molecular formula of this compound is C12H19NO5 . For more detailed structural information, you may want to refer to resources like PubChem .

Scientific Research Applications

Synthetic Applications

Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylate is a versatile intermediate in organic synthesis, particularly in the construction of complex molecules. For instance, it has been used in the facile synthesis of deaza-analogues of bisindole marine alkaloid topsentin, demonstrating its utility in generating compounds with potential anticancer activities (Carbone et al., 2013). Moreover, its application extends to the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones, showcasing its role in creating structurally diverse heterocycles (Lebedˈ et al., 2012).

Crystallographic and Structural Insights

The crystal structure analysis of related compounds provides insights into the molecular geometry and potential reactivity of ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylate. For example, the detailed crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate offers a perspective on how subtle changes in the molecular framework affect the overall crystal packing and stability (Sapnakumari et al., 2014).

Catalytic Applications

The molecule has shown relevance in catalysis, as demonstrated by its role in the oxidative decarboxylation and deamination reactions of cyclic amino acids. This underscores its potential as a catalyst or a catalyst precursor in various organic transformations (Lakk-Bogáth et al., 2015).

Multigram Synthesis and Building Block Development

Its significance is further highlighted in the multigram synthesis of 3,3-difluorocyclobutyl-substituted building blocks. Such studies indicate its importance in large-scale synthetic efforts, providing access to a variety of functionally rich compounds for further application in medicinal chemistry and material science (Ryabukhin et al., 2018).

Weak Intermolecular Interactions

The study of substituted oxopyrrolidine analogues related to ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylate has shed light on the impact of weak intermolecular interactions on supramolecular arrangements. These findings can inform the design of molecules with desired physical and chemical properties by carefully considering such non-covalent interactions (Samipillai et al., 2016).

Safety And Hazards

This compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statement is P261 .

properties

IUPAC Name

ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxocyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-5-17-9(15)12(6-8(14)7-12)13-10(16)18-11(2,3)4/h5-7H2,1-4H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFSYSSVVPOGHSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC(=O)C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylate

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